molecular formula C7H8F7I B1597977 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane CAS No. 261760-23-0

1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane

Cat. No.: B1597977
CAS No.: 261760-23-0
M. Wt: 352.03 g/mol
InChI Key: NTSRCUPQQLEWOP-UHFFFAOYSA-N
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Description

“1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane” is a chemical compound with the molecular formula C7H8F7I . It is also known as “1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane” and "4-Iodo-2-(trifluoromethyl)-1,1,1,2-tetrafluoro-butane" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H4F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H2 . The molecular weight of this compound is 323.98 .


Physical And Chemical Properties Analysis

The boiling point of “this compound” is 110 degrees Celsius and its density is 1.96 .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

Research on perfluorinated compounds, similar in structure to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane, has focused on their synthesis and characterization. For instance, the synthesis of perfluorinated 1,3-dithioles from fluoroolefins demonstrates the chemical reactivity and potential applications of fluorinated compounds in creating highly stable molecules for various applications, including materials science and pharmaceuticals (Burton & Inouye, 1982).

Applications in Organic Synthesis

Another study on the preparation of an aliphatic-substituted hypervalent iodine compound, tetracoordinate 1,2-iodoxetane 1-oxide, highlights the utility of fluorinated compounds in oxidation reactions, which are crucial for the synthesis of alcohols, aldehydes, ketones, and sulfoxides (Kano et al., 2004). This demonstrates the role of fluorinated compounds in enhancing reaction conditions and yields in organic synthesis.

Materials Science and Polymer Chemistry

In materials science, the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers reveal the creation of new classes of fluorosiloxane polymers. These polymers are noted for their clear, flexible, and thermally stable elastomeric films, which are important for various industrial applications (Smith & Babb, 1996).

Electrophilic Reagents for Trifluoromethylthiolation

The development of shelf-stable electrophilic reagents for trifluoromethylthiolation emphasizes the importance of fluorinated compounds in medicinal chemistry. These reagents allow for the efficient introduction of the trifluoromethylthio group into molecules, improving their lipophilicity and metabolic stability, which is crucial for drug development (Shao et al., 2015).

Properties

IUPAC Name

1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7I/c1-2-4(15)3-5(8,6(9,10)11)7(12,13)14/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSRCUPQQLEWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C(F)(F)F)(C(F)(F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375233
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261760-23-0
Record name 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261760-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)hexane
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Reactant of Route 6
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